12-Methyltridecanol-d7
Description
12-Methyltridecanol-d7 is a deuterated derivative of 12-methyltridecanol, a branched-chain fatty alcohol. The "d7" designation indicates that seven hydrogen atoms in the molecule are replaced with deuterium (²H), a stable hydrogen isotope. This modification is often employed in metabolic studies, pharmacokinetic research, and nuclear magnetic resonance (NMR) spectroscopy to track molecular behavior without altering chemical reactivity significantly . While the non-deuterated form (12-methyltridecanol) is structurally analogous to other long-chain alcohols, the isotopic substitution in the deuterated variant introduces distinct physical and analytical properties.
Properties
CAS No. |
1794885-54-3 |
|---|---|
Molecular Formula |
C14H30O |
Molecular Weight |
221.436 |
IUPAC Name |
12,13,13,13-tetradeuterio-12-(trideuteriomethyl)tridecan-1-ol |
InChI |
InChI=1S/C14H30O/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15/h14-15H,3-13H2,1-2H3/i1D3,2D3,14D |
InChI Key |
ZXUOFCUEFQCKKH-HSNISVEUSA-N |
SMILES |
CC(C)CCCCCCCCCCCO |
Synonyms |
12-Methyl-1-tridecanol-d7; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Methyltridecanol-d7 typically involves the deuteration of 12-Methyltridecanol. Deuteration is a process where hydrogen atoms in a molecule are replaced with deuterium, a stable isotope of hydrogen. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to ensure the efficient incorporation of deuterium into the compound. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.
Chemical Reactions Analysis
Types of Reactions
12-Methyltridecanol-d7 undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 12-Methyltridecanal or 12-Methyltridecanoic acid.
Reduction: 12-Methyltridecane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
12-Methyltridecanol-d7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Metabolic Research: Used to study metabolic pathways in vivo, providing insights into the metabolism of fatty acids and other compounds.
Environmental Studies: Employed as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.
Clinical Diagnostics: Utilized in imaging, diagnosis, and newborn screening for various diseases.
Organic Chemistry: Serves as a chemical reference for identification, qualitative and quantitative analysis, and studying reaction mechanisms and kinetics.
Mechanism of Action
The mechanism of action of 12-Methyltridecanol-d7 is primarily related to its role as a stable isotope-labeled compound. In metabolic studies, it acts as a tracer, allowing researchers to track the incorporation and transformation of the labeled compound within biological systems. This helps in understanding the metabolic pathways and the fate of the compound in vivo.
Comparison with Similar Compounds
Structural and Functional Analogues
12-Methyltridecanol-d7 belongs to the family of C13+ alcohols, characterized by hydrocarbon chains of 13 or more carbon atoms. Key structural analogues include:
Key Observations :
- Branching vs. Linear Chains: Unlike straight-chain alcohols (e.g., 1-docosanol or dodecan-1-ol), this compound has a methyl branch at the 12th carbon, which reduces crystallinity and may enhance solubility in nonpolar solvents .
- Deuterium Effects : The deuterated form exhibits a higher molecular weight (~7 atomic mass units added) and altered vibrational modes, making it distinguishable in mass spectrometry and infrared spectroscopy .
- Functional Group Variation: Compared to sulfur-containing analogues like tert-dodecanethiol, this compound lacks reactive thiol groups, rendering it less prone to oxidation .
Physical Properties
| Property | This compound | 1-Docosanol | Dodecan-1-ol | Tert-Dodecanethiol |
|---|---|---|---|---|
| Boiling Point (°C) | ~290 (estimated) | 180–185 | 259–265 | 230–235 |
| Melting Point (°C) | ~30–35 | 70–72 | 24–26 | -50 |
| Solubility in Water | Insoluble | Insoluble | Insoluble | Slightly soluble |
| LogP (Octanol-Water) | ~6.5 (estimated) | 9.1 | 5.0 | 6.2 |
Notes :
- The deuterium in this compound slightly elevates boiling and melting points compared to its non-deuterated counterpart due to increased molecular mass and stronger deuterium-carbon bonds .
- Branched alcohols generally exhibit lower melting points than linear-chain counterparts (e.g., 1-docosanol vs. This compound) due to reduced molecular packing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
